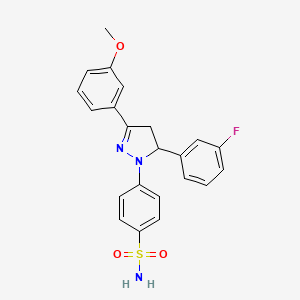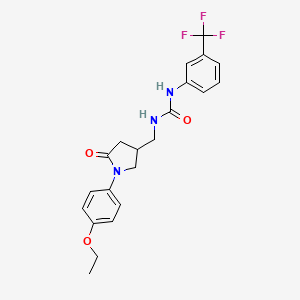
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea" is a complex organic molecule with a multifaceted structure involving pyrrolidinone and phenylurea moieties. It is of significant interest in various fields such as organic chemistry, medicinal chemistry, and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting with the appropriate ethoxyphenyl and trifluoromethylphenyl precursors
Initial Synthesis: The process may start with the ethylation of a suitable benzene derivative to introduce the ethoxy group.
Formation of Pyrrolidinone: Through a series of reactions including halogenation and cyclization, the pyrrolidinone ring is formed.
Introduction of Urea Group: The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea linkage.
Industrial Production Methods: On an industrial scale, this compound would be synthesized in large reactors with strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized for cost-effectiveness and safety.
Types of Reactions:
Oxidation: It can undergo oxidation reactions typically at the ethoxy and pyrrolidinone sites.
Reduction: Reduction can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products:
The oxidation and reduction reactions mainly yield modified versions of the original compound with altered functional groups.
Substitution reactions produce various derivatives depending on the substituents introduced.
科学研究应用
This compound finds applications across multiple scientific domains:
Chemistry:
Used as a model compound to study reaction mechanisms and structural properties.
Biology and Medicine:
Investigated for its potential as a therapeutic agent due to its interaction with specific enzymes and receptors.
Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry:
作用机制
The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes and receptors.
Molecular Targets and Pathways:
It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
It could interact with cellular receptors, influencing signal transduction pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Other Compounds:
Compared to other phenylurea derivatives, this compound's unique combination of ethoxyphenyl and trifluoromethylphenyl groups may impart distinct biological activities.
相似化合物的比较
1-Phenyl-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Methoxyphenyl)-3-(3-(trifluoromethyl)phenyl)urea
1-(4-Ethoxyphenyl)-3-phenylurea
These comparisons highlight the specific structural features that make 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea stand out in its class.
Diving deeper into the chemistry of this compound reveals a rich tapestry of synthetic possibilities, reaction pathways, and applications, making it a fascinating subject for researchers and industry professionals alike.
属性
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-18-8-6-17(7-9-18)27-13-14(10-19(27)28)12-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-9,11,14H,2,10,12-13H2,1H3,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNRTFHUOKJXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2656788.png)
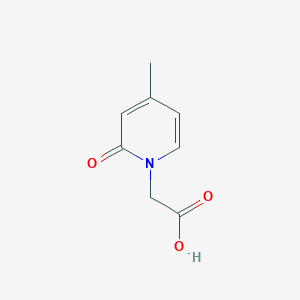
![3-(2-fluorophenyl)-7-((2-(pyridin-2-yl)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2656794.png)
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2656795.png)
![2-(3,5-dimethoxyphenyl)-6,6-dimethyl-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2656797.png)

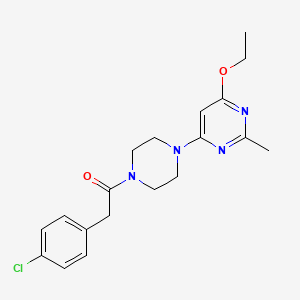

![4-Cyclopropyl-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2656802.png)

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2656804.png)
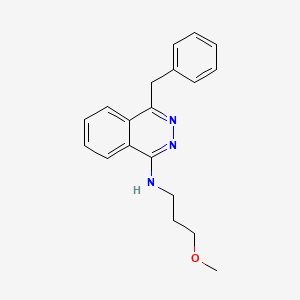
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2656809.png)
